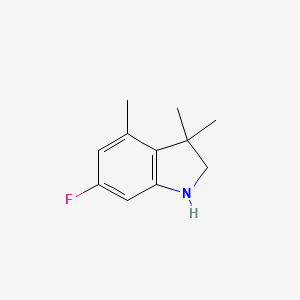![molecular formula C17H24N2O3 B13084575 tert-Butyl 2',4'-dihydro-1'H-spiro[morpholine-2,3'-quinoline]-4-carboxylate](/img/structure/B13084575.png)
tert-Butyl 2',4'-dihydro-1'H-spiro[morpholine-2,3'-quinoline]-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 2’,4’-dihydro-1’H-spiro[morpholine-2,3’-quinoline]-4-carboxylate is a complex organic compound characterized by its unique spiro structure, which involves a morpholine ring fused to a quinoline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2’,4’-dihydro-1’H-spiro[morpholine-2,3’-quinoline]-4-carboxylate typically involves a multi-step processThe final step involves the esterification of the carboxylate group with tert-butyl alcohol under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves crystallization or chromatography to obtain the desired purity .
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl 2’,4’-dihydro-1’H-spiro[morpholine-2,3’-quinoline]-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide to introduce oxygen functionalities.
Reduction: Common reducing agents such as lithium aluminum hydride can be used to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline N-oxides, while reduction can yield various reduced forms of the quinoline ring .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tert-Butyl 2’,4’-dihydro-1’H-spiro[morpholine-2,3’-quinoline]-4-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies .
Biology
In biological research, this compound is investigated for its potential as a pharmacophore in drug design. Its spiro structure is of particular interest for the development of enzyme inhibitors and receptor modulators .
Medicine
In medicine, tert-Butyl 2’,4’-dihydro-1’H-spiro[morpholine-2,3’-quinoline]-4-carboxylate is studied for its potential therapeutic applications. It has shown promise in preliminary studies as an anti-cancer agent and as a treatment for neurodegenerative diseases .
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for applications requiring high thermal stability and resistance to chemical degradation .
Wirkmechanismus
The mechanism of action of tert-Butyl 2’,4’-dihydro-1’H-spiro[morpholine-2,3’-quinoline]-4-carboxylate involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. The spiro structure allows for a unique mode of binding, which can enhance the compound’s efficacy and selectivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl 2’-oxo-2’,4’-dihydro-1’H-spiro[pyrrolidine-3,3’-quinoline]-1-carboxylate
- tert-Butyl 7’-fluoro-2’,4’-dihydro-1’H-spiro[piperidine-4,3’-quinoline]-1-carboxylate
Uniqueness
tert-Butyl 2’,4’-dihydro-1’H-spiro[morpholine-2,3’-quinoline]-4-carboxylate is unique due to its morpholine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers enhanced stability and a broader range of reactivity, making it a versatile compound for various applications .
Eigenschaften
Molekularformel |
C17H24N2O3 |
|---|---|
Molekulargewicht |
304.4 g/mol |
IUPAC-Name |
tert-butyl spiro[2,4-dihydro-1H-quinoline-3,2'-morpholine]-4'-carboxylate |
InChI |
InChI=1S/C17H24N2O3/c1-16(2,3)22-15(20)19-8-9-21-17(12-19)10-13-6-4-5-7-14(13)18-11-17/h4-7,18H,8-12H2,1-3H3 |
InChI-Schlüssel |
VMSFECQMBFDIEN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCOC2(C1)CC3=CC=CC=C3NC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


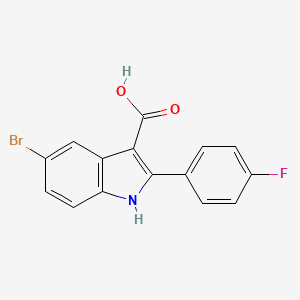

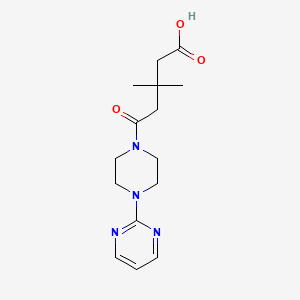


![3-Amino-2-[(propan-2-yl)amino]benzoic acid](/img/structure/B13084536.png)

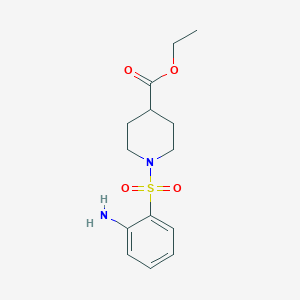
![5-[(But-3-yn-2-yl)amino]furan-2-carboxylic acid](/img/structure/B13084545.png)
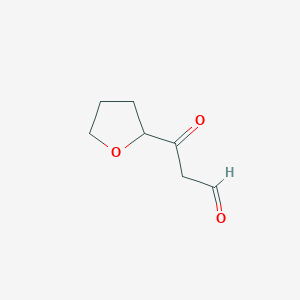

![6-(4-Fluorophenyl)-3-iodopyrazolo[1,5-a]pyrimidine](/img/structure/B13084564.png)
![7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one](/img/structure/B13084571.png)
